![molecular formula C23H18FNO4 B2696473 (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-51-2](/img/structure/B2696473.png)

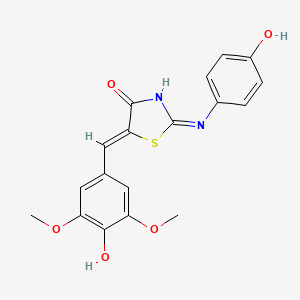

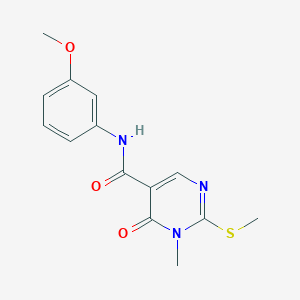

(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, an amine, a methylene group, and a furan ring fused to a naphthalene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-b]furan ring suggests a rigid, planar structure for this portion of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine could act as a nucleophile, the ester could undergo hydrolysis or transesterification, and the methylene group could participate in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ester and amine groups could affect its solubility, while the conjugated system of double bonds could influence its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Catalysis and Reaction Pathways

Research has indicated the utility of molecular sieves containing framework Lewis acid centers (such as Zr-β, Sn-β) in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This process is important for producing biobased terephthalic acid precursors, essential for the route to renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Synthesis Techniques

The compound under study has been synthesized in a single step with good yield through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions of corresponding phosphoranes. This method demonstrates an efficient approach to fluoro-substituted benzo[b]furans (Ramarao et al., 2004).

Antimicrobial Applications

Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a related compound, has been utilized to synthesize novel thiadiazolo pyrimidin-5-ones with antimicrobial activity. This showcases the potential of naphtho[1,2-b]furan derivatives in developing new antimicrobial agents (Ravindra et al., 2008).

Pharmaceutical Research

In pharmaceutical research, related naphtho[1,2-b]furan compounds have been synthesized and investigated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Devi et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[(3-fluorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4/c1-3-28-23(27)19-13(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)12-25-15-8-6-7-14(24)11-15/h4-12,26H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGQWURLSGBGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

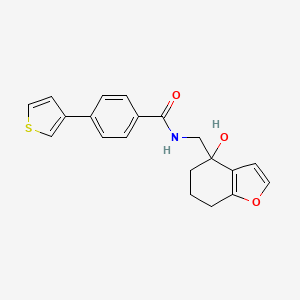

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

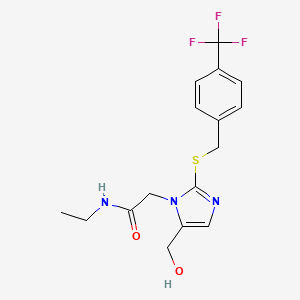

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)

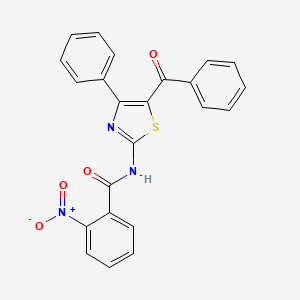

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)